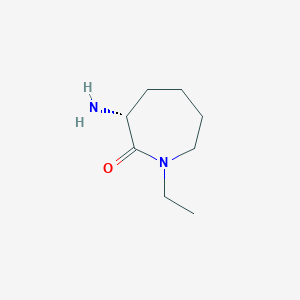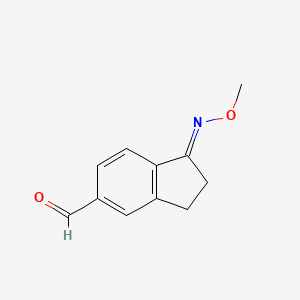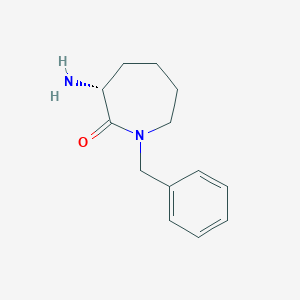
(2-Hexadecanoyloxy-3-hydroxypropyl) octadec-9-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hexadecanoyloxy-3-hydroxypropyl) octadec-9-enoate is a diacylglycerol compound containing oleic acid at the sn-1 position and palmitic acid at the sn-2 position . This compound is known for its role in lipid biochemistry and has been studied for its various biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (2-Hexadecanoyloxy-3-hydroxypropyl) octadec-9-enoate can be synthesized through esterification reactions involving glycerol and the respective fatty acids, oleic acid and palmitic acid. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves enzymatic methods using lipases. These biocatalysts offer specificity and efficiency, making the process more environmentally friendly and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions: (2-Hexadecanoyloxy-3-hydroxypropyl) octadec-9-enoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidative products.
Hydrolysis: In the presence of water and enzymes like lipases, it can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: This reaction involves the exchange of ester groups with alcohols, often catalyzed by bases or enzymes.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Typically requires water and lipase enzymes.
Transesterification: Catalysts such as sodium methoxide or lipases are used.
Major Products:
Oxidation: Hydroperoxides and aldehydes.
Hydrolysis: Free fatty acids (oleic acid and palmitic acid) and glycerol.
Transesterification: New esters and glycerol.
Wissenschaftliche Forschungsanwendungen
(2-Hexadecanoyloxy-3-hydroxypropyl) octadec-9-enoate has a wide range of applications in scientific research:
Chemistry: Used as a standard in lipid analysis and as a substrate in enzymatic studies.
Biology: Studied for its role in cellular signaling and metabolism.
Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of bio-based materials and as an additive in food and cosmetics
Wirkmechanismus
The mechanism of action of (2-Hexadecanoyloxy-3-hydroxypropyl) octadec-9-enoate involves its interaction with cellular membranes and enzymes. It enhances the inhibition of superoxide anion production by cytochalasin B, indicating its role in modulating oxidative stress . The compound targets pathways involved in lipid metabolism and cellular signaling, influencing various biological processes .
Vergleich Mit ähnlichen Verbindungen
1-Palmitoyl-2-oleoyl-rac-glycerol: Contains palmitic acid at the sn-1 position and oleic acid at the sn-2 position.
1-Oleoyl-2-palmitoyl-3-linoleoyl-rac-glycerol: A triacylglycerol with an additional linoleic acid at the sn-3 position.
Uniqueness: (2-Hexadecanoyloxy-3-hydroxypropyl) octadec-9-enoate is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. Its ability to modulate oxidative stress and its role in lipid metabolism make it a valuable compound in various research fields .
Eigenschaften
IUPAC Name |
(2-hexadecanoyloxy-3-hydroxypropyl) octadec-9-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H70O5/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-36(39)41-34-35(33-38)42-37(40)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h17-18,35,38H,3-16,19-34H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZKMFVMCATMEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H70O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxo(114C)hexan-2-yl]acetamide](/img/structure/B1505459.png)
![N-(6-iodobenzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B1505466.png)






![2-Oxabicyclo[3.1.0]hexane](/img/structure/B1505490.png)
